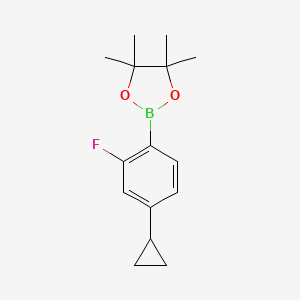
(E)-3-cyclopropyl-2-methylacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
In general, a compound like “(E)-3-cyclopropyl-2-methylacrylic acid” would be an organic molecule with a cyclopropyl group (a three-carbon ring), a methyl group (a single carbon atom), and an acrylate group (a carbon double bond with a carboxylic acid). The “(E)” notation indicates the geometry around the double bond .
Synthesis Analysis
The synthesis of a compound like this would likely involve forming the cyclopropyl group and the acrylate group in separate steps, followed by a reaction to combine them. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the geometry around the double bond .Chemical Reactions Analysis
The reactivity of a compound like this would be influenced by the presence of the double bond and the carboxylic acid group. These functional groups can participate in a variety of reactions, including addition reactions, esterification, and others .科学的研究の応用
Cyclopropane Fatty Acids in Human Tissues
Research has identified cyclopropane fatty acids (cyclopropane FA) in a variety of organisms, including humans. One study focused on the identification of cyclopropaneoctanoic acid 2-hexyl and other cyclopropane FAs in human adipose tissue and serum. These compounds were mainly found in triacylglycerols in adipose tissue and in phospholipids and triacylglycerols in serum. The study highlighted that cyclopropaneoctanoic acid 2-hexyl is a significant component of human adipose tissue and serum, and its levels are influenced by dietary intake (Śledziński et al., 2013).
Metabolism and Elimination of Acrylamide
Acrylamide (AM) studies in humans have revealed insights into its metabolism and elimination pathways. Research indicates that upon oral administration, AM is rapidly absorbed and metabolized, with major metabolites derived from glutathione conjugation. Urinary metabolite analysis showed the presence of N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide, among others. The studies demonstrated that the metabolism of AM in humans involves less glycidamide compared to rodents, and dermal uptake of AM is significantly less efficient than oral uptake (Fennell et al., 2005; Fennell et al., 2006).
Occupational Allergic Reactions to Acrylates
Exposure to various acrylates in occupational settings has been linked to allergic reactions. Studies have documented cases of occupational asthma caused by methyl methacrylate and cyanoacrylates, indicating a possible development of specific hypersensitivity responses (Lozewicz et al., 1985). Contact dermatitis in workers exposed to acrylates in an elevator factory further illustrates the sensitizing capacity of these substances, underlining the need for preventive measures in industries where acrylates are used (Pérez‐Formoso et al., 2010).
Use of Cyanoacrylates in Medical Procedures
Cyanoacrylates, such as octyl-2-cyanoacrylate, have applications in medical procedures like wound closure. Studies demonstrate their effectiveness in rapidly closing wounds, reducing closure time compared to sutures, and providing satisfactory cosmetic outcomes and high patient satisfaction (Toriumi et al., 1998). Ethyl-2-cyanoacrylate (ECA) has also been effectively used in emergency departments for superficial wound closure in pediatric cases, proving to be cost-effective and time-saving (Gulalp et al., 2009).
特性
IUPAC Name |
(E)-3-cyclopropyl-2-methylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(7(8)9)4-6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSRHBWFNNDPCQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1CC1)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-cyclopropyl-2-methylacrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2640625.png)
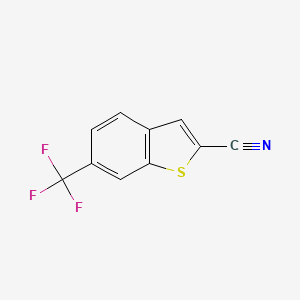

![N-(4-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2640631.png)
![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2640632.png)
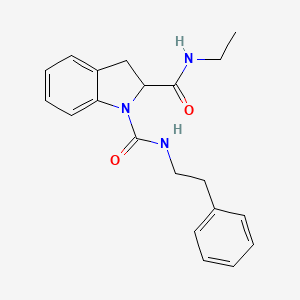
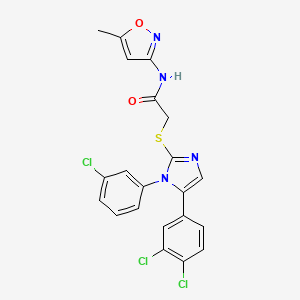
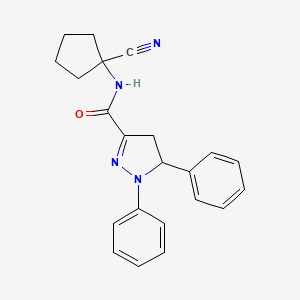
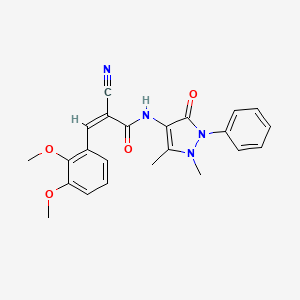
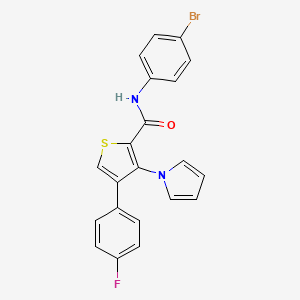
![9-(4-butylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2640644.png)
![6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2640645.png)
![3-methyl-6-phenyl-2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640646.png)
